molecular formula C12H9F5O5 B8679039 2-Acetoxy-4-(2.2,3,3,3-pentafluoropropoxy)benzoic acid CAS No. 651331-97-4

2-Acetoxy-4-(2.2,3,3,3-pentafluoropropoxy)benzoic acid

Cat. No. B8679039
M. Wt: 328.19 g/mol
InChI Key: HWOXABJDDCSHRS-UHFFFAOYSA-N
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Patent
US07589125B2

Procedure details

A solution of 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid (obtained in example 6) (0.45 g, 1.6 mmol) in pyridine (3 mL) was cooled to 0° C. and Ac2O (0.25 mL) was added. The resulting mixture was stirred for 15 min at 0° C. and for 2 h at room temperature. The mixture was then concentrated and the residue was treated with H2O (10 mL) and stirred until precipitation (2 h). The solid was collected by filtration and was purified by chromatography on silica-gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 0.2 g of the desired product as a white solid (38% yield).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH2:12][C:13]([F:19])([F:18])[C:14]([F:17])([F:16])[F:15])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:20][C:21](OC(C)=O)=[O:22]>N1C=CC=CC=1>[C:21]([O:1][C:2]1[CH:10]=[C:9]([O:11][CH2:12][C:13]([F:18])([F:19])[C:14]([F:15])([F:16])[F:17])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])(=[O:22])[CH3:20]

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)OCC(C(F)(F)F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min at 0° C. and for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with H2O (10 mL)
STIRRING
Type
STIRRING
Details
stirred until precipitation (2 h)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica-gel
TEMPERATURE
Type
TEMPERATURE
Details
of increasing polarity as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=CC(=C1)OCC(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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